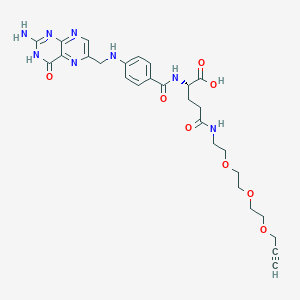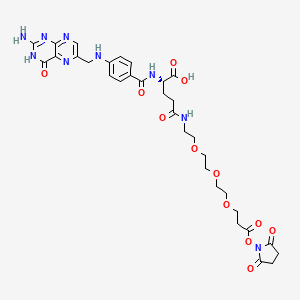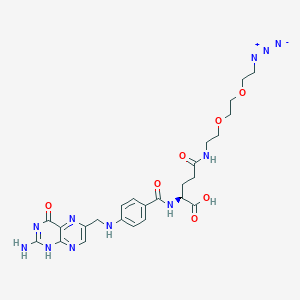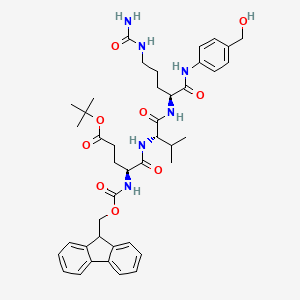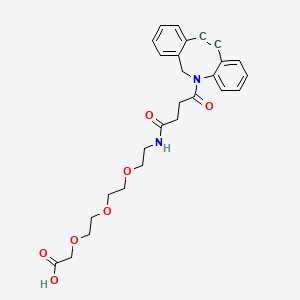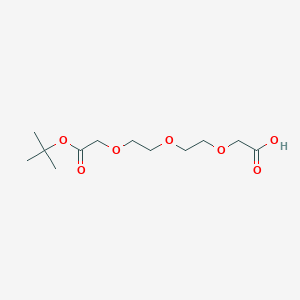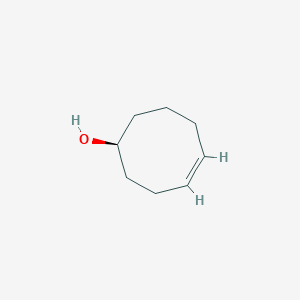
(E)-2-(cyclooct-4-enyloxy)ethanol
Overview
Description
(E)-2-(cyclooct-4-enyloxy)ethanol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(cyclooct-4-enyloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(cyclooct-4-enyloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enantioselective Preparation of Derivatives
(E)-2-(cyclooct-4-enyloxy)ethanol can be involved in the enantioselective preparation of derivatives, such as 4-oxo-2-cyclopentenyl derivatives, which are prepared using penicillin G acylase. This enzyme selectively hydrolyzes the phenylacetyl ester of the (S)-enantiomer, providing the (S)-alcohol with high enantioselectivity (Kumaraguru & Fadnavis, 2012).
2. Optimization of Biocatalytic Production
The compound has been used in the optimization of biocatalytic production processes. For example, it has been used in the synthesis of (S)-1-(4-methoxyphenyl) ethanol from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. The optimization of experimental conditions such as pH, temperature, and agitation speed was crucial in achieving high conversion and yield rates (Kavi et al., 2021).
3. Electrooxidation Reaction Studies
(E)-2-(cyclooct-4-enyloxy)ethanol is also relevant in studies of ethanol electrooxidation reactions. For example, research on Pd-Au-P ternary nanoalloy catalysts for ethanol electrooxidation reactions in alkaline media has utilized similar compounds to understand the electrocatalytic properties and mechanisms involved (Yang et al., 2017).
4. Exploration in Natural Molecule Studies
Additionally, studies on natural molecules occurring in olive oil have used similar ethanol-based compounds. Research on 2-(3,4-Dihydroxyphenyl)ethanol from olive oil investigated its biological and pharmacological activities, such as antioxidative and apoptotic effects, which could provide insights into the health benefits of olive oil and its components (Ragione et al., 2000).
5. Involvement in Metabolic Pathway Studies
Research into metabolic pathways also utilizes (E)-2-(cyclooct-4-enyloxy)ethanol or its derivatives. Studies have investigated metabolic pathways of psychoactive designer drugs, including ethanol derivatives, to understand their toxicity and metabolism in various species (Carmo et al., 2005).
properties
IUPAC Name |
2-[(4E)-cyclooct-4-en-1-yl]oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h1-2,10-11H,3-9H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXXBBCDIEIJX-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(cyclooct-4-enyloxy)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



